N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of fluorine atoms and a boronic ester group in its structure enhances its reactivity and stability, making it a valuable intermediate in various chemical processes.
Preparation Methods
The synthesis of N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method is a two-step substitution reaction. . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile. Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbon-carbon coupling reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active compounds . The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with other boronic acid derivatives, such as:
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has a similar boronic ester group but differs in the presence of a methyl-butanamide group.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a pyridine ring and a sulfonamide group, offering different reactivity and applications.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group, which provides unique properties compared to the cyclopropyl and difluoro groups in the title compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H20BF2NO3 |
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Molecular Weight |
323.1 g/mol |
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)11-7-10(12(18)8-13(11)19)14(21)20-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,20,21) |
InChI Key |
HPLOKQCZTKOHLQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(=O)NC3CC3 |
Origin of Product |
United States |
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